molecular formula C5H7ClN2O B8700201 ethyl 2-chloro-N-cyanoacetoimidate CAS No. 90773-43-6

ethyl 2-chloro-N-cyanoacetoimidate

Cat. No.: B8700201
CAS No.: 90773-43-6
M. Wt: 146.57 g/mol
InChI Key: MBDNAMOKWGTEFE-UHFFFAOYSA-N
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Description

Such compounds are typically intermediates in organic synthesis, particularly in the preparation of heterocycles, agrochemicals, or pharmaceuticals. While direct data on this compound is absent in the evidence, analogs like 2-chloro-N-(4-cyanophenyl)acetamide (CAS 114807-80-6) and 2-cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6) suggest that chloro-cyano derivatives are valued for their versatility in cross-coupling reactions and as building blocks for bioactive molecules .

Properties

CAS No.

90773-43-6

Molecular Formula

C5H7ClN2O

Molecular Weight

146.57 g/mol

IUPAC Name

ethyl 2-chloro-N-cyanoethanimidate

InChI

InChI=1S/C5H7ClN2O/c1-2-9-5(3-6)8-4-7/h2-3H2,1H3

InChI Key

MBDNAMOKWGTEFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC#N)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl 2-chloro-N-cyanoacetoimidate with structurally or functionally related compounds from the evidence:

Compound Molecular Formula Key Substituents CAS RN Applications/Reactivity
This compound C₆H₇ClN₂O₂ (inferred) Chloro, cyano, ethyl imidate N/A Synthesis of heterocycles, pharmaceuticals
2-Chloro-N-(4-cyanophenyl)acetamide C₉H₇ClN₂O Chloro, cyano, acetamide 114807-80-6 Agrochemical intermediates
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, carbamoyl, acetamide 6972-77-6 Unspecified (likely medicinal chemistry)
2-(N,N-Diisopropylamino)ethyl chloride C₈H₁₈ClN Chloro, diisopropylamino 96-79-7 Precursor for surfactants, quaternary salts
2-Chloro-N,N-dimethylethanamine C₄H₁₀ClN Chloro, dimethylamino 107-99-3 Alkylating agent in organic synthesis

Key Comparative Insights:

Functional Group Diversity: this compound uniquely combines an imidate ester (enhancing electrophilicity) with chloro and cyano groups. This contrasts with analogs like 2-chloro-N-(4-cyanophenyl)acetamide , which replaces the imidate with an acetamide, reducing reactivity in nucleophilic substitutions. Compounds such as 2-(N,N-diisopropylamino)ethyl chloride prioritize aminoalkyl chlorides for quaternization reactions, whereas the cyano group in the target compound may enable nitrile-specific transformations (e.g., hydrolysis to amides or cycloadditions).

Reactivity and Stability: The chloro group in this compound likely exhibits higher electrophilicity compared to the chloro substituents in 2-(N,N-dimethylethyl)amine due to electron-withdrawing cyano and imidate groups. This increases its susceptibility to nucleophilic attack. Cyano-containing analogs like 2-cyano-N-[(methylamino)carbonyl]acetamide may share stability challenges, as nitriles can hydrolyze under acidic or basic conditions.

Synthetic Utility: Ethyl imidate derivatives are often used in the synthesis of amidines or heterocycles via reactions with amines. This contrasts with aminoethyl chlorides (e.g., ), which are typically alkylating agents or intermediates for cationic surfactants.

Research Findings and Trends

  • Structural Analogues: this compound’s cyano group aligns with trends in agrochemical design, as seen in 2-chloro-N-(4-cyanophenyl)acetamide , where the cyano group enhances binding to biological targets.
  • Reactivity Trade-offs: While aminoethyl chlorides (e.g., ) prioritize amine reactivity, the target compound’s imidate and cyano groups may favor applications in metal-catalyzed cross-coupling or cyclization reactions.

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